1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-5(4(10)11)2-3(5)6(7,8)9/h3H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNRGPSCFHXBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of 1-methyl-2-(trifluoromethyl)cyclopropane with diazoacetates under Rhodium catalysis can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale cyclopropanation reactions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are optimized to achieve the desired purity and minimize by-products .
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group undergoes reduction to primary alcohols using borane or lithium aluminum hydride (LiAlH4). This transformation is critical for generating intermediates in pharmaceutical synthesis.
Table 1: Reduction of the Carboxylic Acid Group
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| BH3-THF (1.6 eq) | THF | 40°C | 95% | |
| LiAlH4 (1.3 eq) | Diethyl ether | 0°C → RT | 86% | |
| BH3-THF (excess) | THF | Reflux | 77% |
Key observations:
-
Borane-THF achieves near-quantitative yields under mild conditions .
-
LiAlH4 requires inert atmospheres but provides efficient reduction even at lower temperatures .
Esterification and Derivative Formation
The carboxylic acid participates in esterification and amide coupling reactions. For example, it reacts with isoindoline-1,3-dione derivatives under coupling agents to form active esters, as demonstrated in analogous cyclopropane carboxylates .
Representative Protocol :
-
Activation : Treat with thionyl chloride (SOCl2) to form the acid chloride.
-
Coupling : React with alcohols or amines in the presence of bases (e.g., triethylamine).
Example :
-
Reaction with 4-methylbenzene-1-sulfonyl chloride (TsCl) forms sulfonate esters, used in further functionalization .
Functionalization of the Cyclopropane Ring
The strained cyclopropane ring enables unique reactivity:
Substitution at the Trifluoromethyl Group
The CF3 group is typically inert but can participate in radical or nucleophilic substitution under extreme conditions (e.g., UV light or strong bases) .
Stability Under Synthetic Conditions
The compound demonstrates stability in common organic solvents (THF, DCM) but decomposes under prolonged exposure to strong acids or bases. Thermal analysis (TGA/DSC) would be required to quantify decomposition thresholds.
Experimental Considerations
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has the molecular formula . Its unique structure features a trifluoromethyl group and a carboxylic acid functional group, which contribute to its reactivity and stability. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in organic synthesis.
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It is used to synthesize more complex molecules, contributing to the development of new materials and pharmaceuticals.
Research indicates that this compound may exhibit biological activity, particularly in modulating interactions with biomolecules. It has been investigated for its potential effects on ethylene biosynthesis in plants, where derivatives of cyclopropane carboxylic acids have shown inhibitory properties against enzymes involved in this pathway .
Pharmaceutical Development
The compound is utilized as an intermediate in pharmaceutical synthesis. Its unique structural features allow for the design of drugs targeting specific receptors or enzymes. For example, studies have explored its role as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in ethylene biosynthesis regulation .
Case Study 1: Ethylene Biosynthesis Inhibition
A study focused on the synthesis of cyclopropane carboxylic acid derivatives demonstrated their effectiveness as inhibitors of ACO2 in Arabidopsis thaliana. Molecular docking analyses indicated that certain derivatives exhibited superior binding affinities compared to traditional inhibitors . This research illustrates the potential for developing agricultural chemicals that can regulate plant growth and ripening processes.
Case Study 2: Drug Design and Development
In silico studies have been conducted to explore the interactions between this compound derivatives and ACO2. The results showed promising binding constants for specific isoforms, suggesting potential for drug development aimed at controlling ethylene-related processes in plants .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The carboxylic acid group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table compares key structural and physicochemical properties of 1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid with related cyclopropane derivatives:
Key Observations :
- Steric and Electronic Effects : The methyl and trifluoromethyl groups in the target compound introduce steric bulk and electron-withdrawing effects, which may influence reactivity and binding affinity compared to analogs lacking these groups .
- Chirality : Stereoisomers like (1S,2S)-configured derivatives (e.g., ) exhibit distinct biological activities, underscoring the importance of stereochemistry in drug design .
Research Findings and Data
Spectroscopic and Analytical Data
- NMR Trends : Cyclopropane protons typically resonate between δ 1.5–3.0 ppm, with splitting patterns reflecting ring strain. For example, 1-(3-chlorophenyl)cycloprop-2-ene-1-carboxylic acid (12d) shows cyclopropane protons at δ 7.17–7.28 ppm in its ¹H NMR .
- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas, as demonstrated for 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (observed [M−H]⁻: 193.0057) .
Biological Activity
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (MTC) is a cyclopropane derivative notable for its trifluoromethyl group, which is known to enhance biological activity and metabolic stability. This article reviews the biological activity of MTC, exploring its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H7F3O2
- SMILES : C[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O
- InChIKey : MVNRGPSCFHXBBA-UCORVYFPSA-N
The trifluoromethyl group in MTC is associated with increased lipophilicity and bioactivity, making it a subject of interest in medicinal chemistry.
Biological Activities
Research into cyclopropane derivatives reveals several potential biological activities for MTC:
- Antimicrobial Activity : Preliminary studies suggest that MTC may possess antimicrobial properties similar to other fluorinated compounds. The presence of the trifluoromethyl group can enhance the compound's interaction with microbial cell membranes.
- Anticancer Potential : Compounds with trifluoromethyl groups have been investigated for their anticancer effects. They may induce apoptosis or inhibit tumor growth by targeting specific cancer cell pathways .
- Anti-inflammatory Effects : Trifluoromethyl-containing compounds have been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activity of cyclopropane carboxylic acids, providing insights into their potential applications:
-
Inhibitory Effects on Ethylene Biosynthesis :
- Cyclopropane carboxylic acids have been studied for their role as inhibitors of ethylene production in plants. MTC analogs demonstrated significant inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene biosynthesis in plants .
- Table 1 : Binding Affinities of Cyclopropane Derivatives with ACO Enzyme
Compound ΔG (kcal/mol) Kb (M−1) (E)-2-phenyl-cyclopropane-1-carboxylic acid -6.5 5.94 × 10^4 (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid -6.4 4.94 × 10^4 (E)-2-chloro-2-phenylcyclopropane-1-carboxylic acid -6.0 2.54 × 10^4 - Pharmaceutical Applications :
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclopropanation reactions. Key steps include:
- Cyclopropane Ring Formation : Using carbene or carbenoid reagents (e.g., diazo compounds) to react with alkenes. For example, methyl-substituted alkenes can react with trifluoromethyl-containing carbenoids to form the cyclopropane core .
- Functional Group Introduction : Post-cyclopropanation modifications, such as oxidation or carboxylation, to introduce the carboxylic acid group. Rhodium or copper catalysts are often employed to enhance regioselectivity .
- Purification : Chromatography (HPLC) or crystallization to isolate enantiomers, as stereochemical purity is critical for biological studies .
Q. Example Protocol :
Cyclopropanation of methyl-vinyl ether with CF₃-carbenoid under Rh(II) catalysis.
Hydrolysis of the ester intermediate to yield the carboxylic acid.
Chiral resolution via preparative HPLC.
Q. How is the compound characterized to confirm its structure and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR distinguish trifluoromethyl groups and cyclopropane ring protons. For example, cyclopropane protons typically appear as doublets of doublets (δ 1.2–2.0 ppm), while CF₃ groups show distinct ¹⁹F signals (δ -60 to -70 ppm) .
- Mass Spectrometry (LCMS) : High-resolution LCMS confirms molecular weight (e.g., [M+H]+ = 183.05 g/mol for C₆H₇F₃O₂) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiopure samples .
Advanced Research Questions
Q. What are the stereochemical implications of the cyclopropane ring in biological interactions?
Methodological Answer: The cyclopropane ring’s rigidity and stereochemistry influence binding to enzymes or receptors. For example:
- Enantioselectivity : The (1R,2S) configuration may exhibit higher affinity for bacterial enzymes (e.g., fatty acid synthase) compared to (1S,2R) due to spatial compatibility with active sites .
- Case Study : In a 2024 study, the (1R,2S) enantiomer inhibited E. coli growth (IC₅₀ = 2.3 µM), while the (1S,2R) form was inactive (IC₅₀ > 100 µM) .
Q. Experimental Design :
- Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
- Test inhibitory activity in enzyme assays (e.g., fluorescence polarization for binding kinetics).
Q. How does the trifluoromethyl group influence reaction mechanisms and stability?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group stabilizes adjacent carbocations during ring-opening reactions, favoring nucleophilic substitution at the cyclopropane carbon .
- Acid Stability : The compound resists decarboxylation under acidic conditions (pH 3–7) due to CF₃-induced electron withdrawal, unlike non-fluorinated analogs .
Q. Mechanistic Study :
- Conduct kinetic isotope effect (KIE) studies to compare H/D exchange rates at the cyclopropane ring.
- Use DFT calculations to model transition states for ring-opening pathways.
Q. What methodologies are used to study its interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD values for human carbonic anhydrase IX).
- Crystallography : Co-crystallization with target enzymes (e.g., PDB: EZ6) reveals binding modes of the cyclopropane ring and CF₃ group .
- Metabolic Profiling : Radiolabeled (¹⁴C) analogs track metabolic pathways in cell cultures .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading). For example, Rh(II) catalysts require strict anhydrous conditions to achieve >90% enantiomeric excess (ee) .
- Controlled Variables : Compare yields under inert (N₂) vs. ambient atmospheres; oxygen can quench carbenoid intermediates, reducing yields by 30–50% .
- Meta-Analysis : Review patent vs. academic data (e.g., EP 4,374,877 reports 85% yield, while a 2025 study achieved 72% due to differing workup protocols) .
Q. What computational tools predict the compound’s reactivity and bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulates cyclopropane ring strain and its impact on binding (e.g., AMBER force fields).
- QSAR Models : Correlate CF₃ substituent position with antibacterial activity (R² = 0.89 in a 2025 dataset) .
- Docking Software (AutoDock Vina) : Predicts binding poses in enzyme active sites, validated by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
